Allyltriisopropylsilane
Overview
Description
Allyltriisopropylsilane: is an organosilicon compound with the molecular formula C12H26Si . It is a colorless to almost colorless liquid that is commonly used in organic synthesis. The compound is known for its versatility and is often employed as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyltriisopropylsilane can be synthesized through the reaction of allyl chloride with triisopropylsilane in the presence of a base such as potassium tert-butoxide . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a solvent like tetrahydrofuran (THF) and are carried out at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Allyltriisopropylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: this compound can participate in substitution reactions where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and (mCPBA).
Reduction: Reducing agents such as (LiAlH4) can be used.
Substitution: Conditions often involve the use of Lewis acids like boron trifluoride (BF3) to facilitate the reaction.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced silanes.
Substitution: Various substituted silanes depending on the reactants used.
Scientific Research Applications
Allyltriisopropylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: this compound is used in the development of drugs and therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which allyltriisopropylsilane exerts its effects involves the formation of carbon-silicon bonds. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This leads to the formation of new chemical bonds and the generation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
- Allyltrimethylsilane
- Allyl (chloro)dimethylsilane
- Methallyltrimethylsilane
- Allyltrimethoxysilane
Comparison: Allyltriisopropylsilane is unique due to its bulky triisopropyl groups, which provide steric hindrance and influence the reactivity and selectivity of the compound in chemical reactions. This makes it distinct from other similar compounds like allyltrimethylsilane, which has smaller methyl groups and different reactivity profiles .
Properties
IUPAC Name |
tri(propan-2-yl)-prop-2-enylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26Si/c1-8-9-13(10(2)3,11(4)5)12(6)7/h8,10-12H,1,9H2,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQHUJRZKBYZLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](CC=C)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407556 | |
Record name | Allyltriisopropylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24400-84-8 | |
Record name | Allyltriisopropylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyltriisopropylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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